molecular formula C11H20N2O B8519759 1-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)but-1-en-2-amine CAS No. 89082-68-8

1-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)but-1-en-2-amine

Cat. No. B8519759
CAS RN: 89082-68-8
M. Wt: 196.29 g/mol
InChI Key: QVHMMIUEKQRFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)but-1-en-2-amine is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)but-1-en-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)but-1-en-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89082-68-8

Product Name

1-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)but-1-en-2-amine

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

1-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)but-1-en-2-amine

InChI

InChI=1S/C11H20N2O/c1-5-9(12)6-10-13-11(3,4)7-8(2)14-10/h6,8H,5,7,12H2,1-4H3

InChI Key

QVHMMIUEKQRFTJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC1=NC(CC(O1)C)(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 11.0 mmoles of lithium diisopropylamide (11.1 g diisopropylamine; 50 mL of 2.4 M n-butyl lithium in n-hexane) in 100 mL THF, kept at 78° C. under a nitrogen atmosphere, was added a solution of 5,6-dihydro-4,4,6-trimethyl-4H-1,3-oxazine (14.1 g; 0.10 mole) in 100 mL THF. The reaction mixture was then allowed to stir at -78° for 2 additional hours at which time a solution of propionitrile (8.3 g; 0.15 mole) in 50 mL THF was added. The reaction mixture was allowed to warm to room temperature and was quenched with 75 mL saturated NH4Cl solution. A 100 mL portion of ether was added, the organic layer was separated, washed with brine, and dried (K2CO3). After the K2CO3 was removed by filtration, the filtrate was concentrated in vacuo to give 21.2 g of a yellow liquid which was distilled to yield 15.5 g (79% yield) of product as a pale yellow oil, b.p. 140° C. at 4 mm Hg.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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